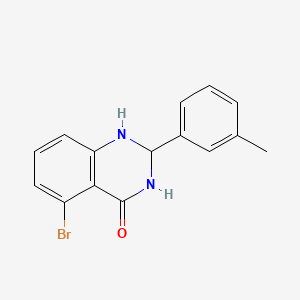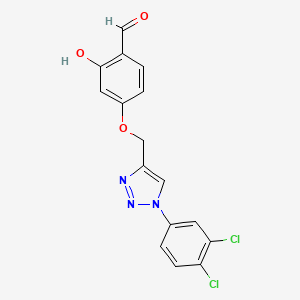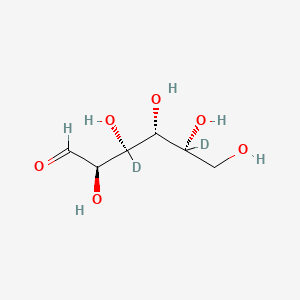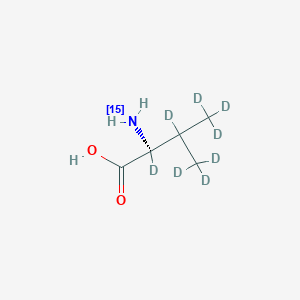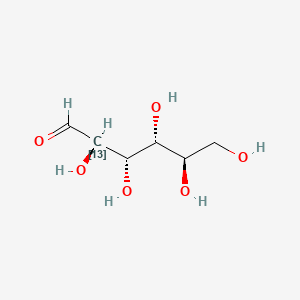
D-Mannose-13C-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Mannose-13C-1: is a stable isotope-labeled form of D-Mannose, a naturally occurring sugar. The compound is labeled with carbon-13 at the first carbon position, making it useful in various scientific research applications. D-Mannose plays a crucial role in human metabolism, particularly in the glycosylation of specific proteins .
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of D-Mannose-13C-1 involves the incorporation of carbon-13 into the D-Mannose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in chemical reactions. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotope at the desired position .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process includes purification steps to achieve high isotopic purity, often exceeding 99% .
化学反応の分析
Types of Reactions: : D-Mannose-13C-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and interactions of D-Mannose in biological systems .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions vary depending on the desired reaction, with temperature, pH, and solvent choice playing significant roles .
Major Products Formed: : The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of this compound can lead to the formation of D-Mannonic acid, while reduction can yield D-Mannitol .
科学的研究の応用
Chemistry: : In chemistry, D-Mannose-13C-1 is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and interactions .
Biology: : In biological research, it is used to investigate glycosylation processes and carbohydrate metabolism. It helps in understanding the role of D-Mannose in cellular functions and disease mechanisms .
Medicine: : In medicine, this compound is used in studies related to urinary tract infections, as it can inhibit bacterial adhesion to the urothelium. It is also explored for its potential in treating congenital disorders of glycosylation .
Industry: : In the industrial sector, this compound is used in the production of pharmaceuticals and nutraceuticals. Its role in enhancing drug delivery systems and as a functional sugar in food products is also significant .
作用機序
Mechanism: : D-Mannose-13C-1 exerts its effects by mimicking the natural D-Mannose in biological systems. It is absorbed but not metabolized by the human body, allowing it to act as a competitive inhibitor for bacterial adhesion in urinary tract infections .
Molecular Targets and Pathways: : The primary molecular target of this compound is the FimH adhesin on the surface of uropathogenic Escherichia coli. By binding to this adhesin, this compound prevents the bacteria from adhering to the urothelial cells, thereby reducing infection rates .
類似化合物との比較
Comparison with Other Compounds: : D-Mannose-13C-1 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research studies. Similar compounds include D-Glucose-13C-1 and D-Galactose-13C-1, which are also used as tracers in metabolic studies .
List of Similar Compounds
- D-Glucose-13C-1
- D-Galactose-13C-1
- D-Fructose-13C-1
- D-Ribose-13C-1
This compound stands out for its specific applications in studying glycosylation and carbohydrate metabolism, making it a valuable tool in both basic and applied research.
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
181.15 g/mol |
IUPAC名 |
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(213C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i3+1 |
InChIキー |
GZCGUPFRVQAUEE-ZRXDASGMSA-N |
異性体SMILES |
C([C@H]([C@H]([C@@H]([13C@@H](C=O)O)O)O)O)O |
正規SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


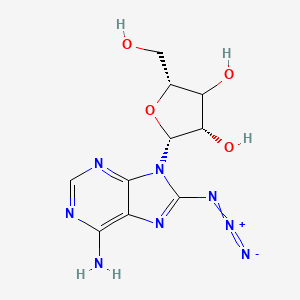
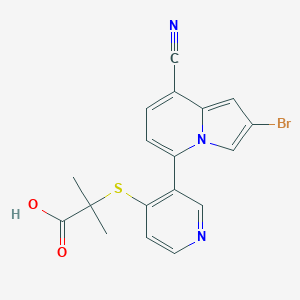

![4-[(5-phenyl-1~{H}-imidazol-2-yl)methylamino]-2-(pyridin-3-ylmethoxy)benzenecarboximidamide](/img/structure/B12395180.png)

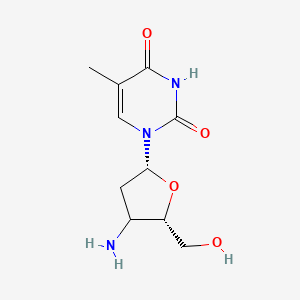
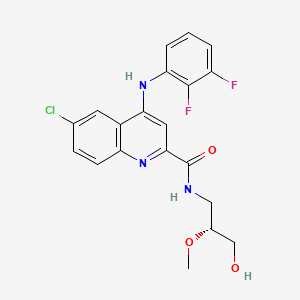
![3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12395190.png)
![(1S,2R,3S,5S,6R,7S,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene;(1R,2S,3R,5R,6S,7R,8S)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B12395192.png)
